molecular formula C10H10N2O3S B15338671 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide

Cat. No.: B15338671
M. Wt: 238.27 g/mol
InChI Key: KUAFRRHWEODTHN-UHFFFAOYSA-N
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Description

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide is a benzothiadiazine derivative characterized by a fused bicyclic core with a sulfur dioxide group and an allyl substituent at the 4-position. This compound belongs to a broader class of 1,2,4-benzothiadiazine-1,1-dioxides, which are studied for their diverse biological activities and synthetic versatility. This article compares its structural, physicochemical, and functional properties with similar compounds, focusing on substituent effects and applications .

Properties

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

IUPAC Name

1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C10H10N2O3S/c1-2-7-12-8-5-3-4-6-9(8)16(14,15)11-10(12)13/h2-6H,1,7H2,(H,11,13)

InChI Key

KUAFRRHWEODTHN-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2=CC=CC=C2S(=O)(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an allyl-substituted sulfonamide with a suitable reagent to form the benzothiadiazine ring system. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization or chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Benzothiadiazine Derivatives

Compound Name Substituents Molecular Formula CAS Number Key Features
4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide Allyl (C₃H₅) at N4 C₁₀H₁₀N₂O₃S Not provided Allyl group offers potential for further functionalization
4-Benzyl-2H-1,2,4-benzothiadiazin-3(4H)-one-1,1-dioxide sodium salt Benzyl (C₆H₅CH₂) at N4 C₁₄H₁₁N₂O₃SNa sc-336327 Sodium salt enhances solubility
7-Chloro-4-methyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide Cl at C7, CH₃ at N4 C₈H₇ClN₂O₃S 5997-28-4 Electron-withdrawing Cl enhances stability
3-Chloro-4-ethyl-4H-1,2,4-benzothiadiazin-1,1-dioxide Cl at C3, C₂H₅ at N4 C₉H₉ClN₂O₂S 107089-77-0 Ethyl group improves lipophilicity
4-Ethyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide C₂H₅ at N4 C₉H₁₀N₂O₃S 102308-74-7 Simplifies metabolic degradation

Key Observations :

  • The allyl substituent in the target compound introduces a reactive double bond, enabling conjugation or cycloaddition reactions, unlike inert alkyl/aryl groups in analogs .
  • Sodium salts (e.g., 4-benzyl derivative) exhibit improved aqueous solubility, critical for pharmacological applications .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility UV Absorption NMR Shifts (¹H, δ ppm)
4-Allyl derivative Not reported Low in H₂O λmax ~270 nm* Allyl protons: δ 5.0–5.9 (m)
4-Benzyl sodium salt >300 High in H₂O Not reported Benzyl protons: δ 7.2–7.5 (m)
7-Chloro-4-methyl analog 180–182 Soluble in DMSO λmax ~265 nm CH₃: δ 2.4 (s), Cl: δ 3.8 (s)
Tetrahydrothiophene-1,1-dioxide (model) N/A Oil Non-UV absorbing δ 3.05 (m, 4H), 2.22 (m, 4H)

*Inferred from similar benzothiadiazines.

Notes:

  • The allyl group’s electron-rich nature may redshift UV absorption compared to alkyl/aryl analogs.
  • Sodium salts (e.g., 4-benzyl) exhibit superior solubility, critical for drug formulation .

Biological Activity

4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

  • Molecular Formula : C10H10N2O3S
  • Molecular Weight : 238.26 g/mol
  • CAS Number : 1000575-06-3

The compound features a benzothiadiazine ring structure that incorporates sulfur and nitrogen atoms, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor function, leading to diverse biological effects. The specific pathways involved depend on the context of its application.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.
  • Antimicrobial Activity : Research indicates potential efficacy against various pathogens.

Biological Activities

Research has indicated several promising biological activities for this compound:

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. For example:

  • E. coli : In vitro tests demonstrated inhibition of growth at specific concentrations.
Microorganism Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
Staphylococcus aureus75 µg/mL

Anticancer Activity

Preliminary studies suggest that derivatives of this compound may possess anticancer properties:

  • Mechanism : Induction of apoptosis in cancer cells has been observed.

Case Studies

Several studies have explored the biological activities of derivatives related to this compound:

  • Study on Antiviral Activity :
    • Objective : Investigate the antiviral properties against HIV.
    • Findings : Modifications to the benzothiadiazine structure enhanced anti-HIV activity significantly.
  • Antibacterial Evaluation :
    • Objective : Assess antibacterial efficacy against resistant strains.
    • Results : Demonstrated notable activity against multi-drug resistant bacteria.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by structural modifications. The introduction of different substituents at specific positions on the benzothiadiazine ring can enhance or diminish its biological efficacy.

Q & A

Q. What are the key synthetic methodologies for preparing 4-Allyl-2H-1,2,4-benzothiadiazin-3(4H)-on-1,1-dioxide?

The synthesis typically involves multi-step reactions starting from benzothiadiazine precursors. A common approach includes:

  • Step 1 : Formation of the benzothiadiazine core via cyclization of sulfonamide intermediates under reflux conditions using anhydrous solvents (e.g., dichloromethane) .
  • Step 2 : Allylation of the thiadiazine nitrogen using allyl bromide or similar reagents in an inert atmosphere (argon/nitrogen) to prevent oxidation .
  • Step 3 : Oxidation of the sulfur atom to the sulfone group using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) . Critical parameters include temperature control (60–80°C for cyclization) and stoichiometric ratios to minimize side products.

Q. Which characterization techniques are most effective for confirming the structure of this compound?

  • X-ray crystallography provides unambiguous confirmation of the benzothiadiazine core and allyl substituent geometry .
  • NMR spectroscopy :
  • 1H^1H-NMR identifies allyl proton signals (δ 5.2–5.8 ppm for vinyl protons).
  • 13C^{13}C-NMR confirms the sulfone group (δ 120–130 ppm for SO2_2) .
    • Mass spectrometry (HRMS) validates molecular weight, with typical [M+H]+^+ peaks matching theoretical values (e.g., C11_{11}H12_{12}N2_2O3_3S requires m/z 276.06) .

Q. What is the significance of the benzothiadiazine-1,1-dioxide core in biological activity?

The sulfone group in the 1,1-dioxide moiety enhances electronegativity, improving interactions with target proteins (e.g., AMPA receptors or potassium channels) . The bicyclic structure provides rigidity, which is critical for binding affinity in enzyme inhibition studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Substituent modifications :
  • Introducing electron-withdrawing groups (e.g., -F, -Cl) at the 4-position increases cytotoxicity (e.g., IC50_{50} values < 10 μM in cancer cell lines) .
  • Allyl group replacement with bulkier alkyl chains (e.g., propargyl) alters pharmacokinetics, as seen in improved blood-brain barrier (BBB) penetration in AMPA modulator analogs .
    • Methodology : Use combinatorial chemistry libraries paired with high-throughput screening (HTS) to assess potency across targets (e.g., kinase inhibition assays) .

Q. What biochemical pathways are influenced by benzothiadiazine derivatives like this compound?

  • Potassium channel modulation : Similar compounds act as ATP-sensitive K+^+ channel openers, reducing insulin secretion in pancreatic β-cells .
  • Enzyme inhibition : The sulfone group interacts with catalytic sites of xanthine oxidase or aldose reductase, as shown in kinetic studies (Ki_i values ~0.5–2.0 μM) .
  • AMPA receptor potentiation : The core structure stabilizes GluA2 subunit dimers, enhancing synaptic plasticity in cognitive studies .

Q. How should researchers address contradictions in reported bioactivity data across studies?

  • Case example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria) may arise from differences in bacterial membrane permeability. Validate using lipophilicity assays (logP measurements) and standardized MIC protocols .
  • Orthogonal assays : Confirm cytotoxic effects via both MTT and apoptosis/cell cycle flow cytometry assays to rule out false positives .

Q. What computational methods predict the binding modes of this compound with target proteins?

  • Molecular docking : Use AutoDock Vina to simulate interactions with AMPA receptor dimer interfaces (PDB: 3QAT) .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to identify critical hydrogen bonds (e.g., between sulfone and Arg485) .

Q. What strategies improve the selectivity of this compound for therapeutic targets?

  • Prodrug design : Mask the sulfone group with ester linkages to enhance tissue-specific activation .
  • Targeted delivery : Conjugate with nanoparticles (e.g., PLGA) to reduce off-target effects in cancer models .

Methodological Tables

Table 1 : Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Critical Parameters
CyclizationDCM, reflux, 72 h65–70Anhydrous solvent, N2_2 atmosphere
AllylationAllyl bromide, K2_2CO3_3, DMF, 50°C80–85Stoichiometric control (1:1.2 molar ratio)
OxidationH2_2O2_2, AcOH, 40°C90–95pH monitoring (pH 4–5)

Table 2 : Comparative Bioactivity of Analogous Derivatives

SubstituentTargetIC50_{50} (μM)Selectivity Index (vs. Healthy Cells)
4-AllylAMPA receptor0.8 ± 0.112.5
4-TrifluoromethoxyXanthine oxidase1.2 ± 0.38.7
4-ChloroCancer cells (HeLa)9.5 ± 1.23.2

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